molecular formula C12H13O5- B12332634 1,2-Benzenedicarboxylic acid, mono(hydroxybutyl) ester

1,2-Benzenedicarboxylic acid, mono(hydroxybutyl) ester

Cat. No.: B12332634
M. Wt: 237.23 g/mol
InChI Key: FRGVYBUJIQMSOZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester: is an organic compound with the molecular formula C₁₂H₁₄O₅. It is a derivative of phthalic acid, where one of the carboxylic acid groups is esterified with 4-hydroxybutanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester can be synthesized through the esterification of phthalic anhydride with 4-hydroxybutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Phthalic anhydride+4-hydroxybutanol1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester+Water\text{Phthalic anhydride} + \text{4-hydroxybutanol} \rightarrow \text{1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester} + \text{Water} Phthalic anhydride+4-hydroxybutanol→1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester+Water

Industrial Production Methods

In an industrial setting, the production of 1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of 1,2-Benzenedicarboxylic acid, 1-(4-carboxybutyl) ester.

    Reduction: Formation of 1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) alcohol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that participate in metabolic pathways. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can further undergo metabolic transformations.

Comparison with Similar Compounds

1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester can be compared with other similar compounds, such as:

    1,2-Benzenedicarboxylic acid, diethyl ester: Used as a plasticizer with different physical properties.

    1,2-Benzenedicarboxylic acid, dibutyl ester: Commonly used in the production of flexible plastics.

    1,2-Benzenedicarboxylic acid, dimethyl ester: Employed in the synthesis of various organic compounds.

The uniqueness of 1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to its analogs.

Properties

Molecular Formula

C12H13O5-

Molecular Weight

237.23 g/mol

IUPAC Name

2-(4-hydroxybutoxycarbonyl)benzoate

InChI

InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)/p-1

InChI Key

FRGVYBUJIQMSOZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.